Cas no 2060044-50-8 (3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one)

3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one 化学的及び物理的性質
名前と識別子
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- 2-Piperidinone, 3-(2-bromo-2-methyl-1-oxopropyl)-1-(3-chlorophenyl)-
- 3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one
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- MDL: MFCD30487616
- インチ: 1S/C15H17BrClNO2/c1-15(2,16)13(19)12-7-4-8-18(14(12)20)11-6-3-5-10(17)9-11/h3,5-6,9,12H,4,7-8H2,1-2H3
- InChIKey: RUXCTXXLMILBTN-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC(Cl)=C2)CCCC(C(=O)C(Br)(C)C)C1=O
3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329809-0.1g |
3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |
2060044-50-8 | 95.0% | 0.1g |
$678.0 | 2025-03-18 | |
Enamine | EN300-329809-2.5g |
3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |
2060044-50-8 | 95.0% | 2.5g |
$1509.0 | 2025-03-18 | |
Enamine | EN300-329809-0.05g |
3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |
2060044-50-8 | 95.0% | 0.05g |
$647.0 | 2025-03-18 | |
Enamine | EN300-329809-0.5g |
3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |
2060044-50-8 | 95.0% | 0.5g |
$739.0 | 2025-03-18 | |
Enamine | EN300-329809-10.0g |
3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |
2060044-50-8 | 95.0% | 10.0g |
$3315.0 | 2025-03-18 | |
Enamine | EN300-329809-5g |
3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |
2060044-50-8 | 5g |
$2235.0 | 2023-09-04 | ||
Enamine | EN300-329809-5.0g |
3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |
2060044-50-8 | 95.0% | 5.0g |
$2235.0 | 2025-03-18 | |
Enamine | EN300-329809-0.25g |
3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |
2060044-50-8 | 95.0% | 0.25g |
$708.0 | 2025-03-18 | |
Enamine | EN300-329809-1.0g |
3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |
2060044-50-8 | 95.0% | 1.0g |
$770.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01026999-1g |
3-(2-Bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |
2060044-50-8 | 95% | 1g |
¥3808.0 | 2023-03-11 |
3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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6. Back matter
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2060044-50-8 and Product Name: 3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one
The compound with the CAS number 2060044-50-8 and the product name 3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activities. The presence of both bromo and chloro substituents, along with the piperidine ring system, makes this molecule a promising candidate for further investigation in drug discovery.
In recent years, the pharmaceutical industry has seen a surge in the development of novel piperidine derivatives, owing to their diverse pharmacological properties. Piperidine-based compounds are particularly interesting because they can exhibit a wide range of biological activities, including but not limited to antiviral, antibacterial, and anticancer effects. The specific substitution pattern in 3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one contributes to its unique chemical profile, which may be exploited for therapeutic applications.
The bromo and chloro substituents in this molecule are strategically positioned to influence its reactivity and interactions with biological targets. These halogen atoms are known to enhance the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets. Additionally, the bromo group can participate in various chemical reactions, such as cross-coupling reactions, which are commonly used in synthetic organic chemistry to construct complex molecular frameworks.
The piperidin-2-one core of the molecule is a key feature that contributes to its potential biological activity. Piperidine derivatives are well-documented for their role in modulating various biological pathways. The amide functionality at the 2-position of the piperidine ring can interact with biological targets through hydrogen bonding, which is a crucial aspect of drug-receptor interactions. This structural feature makes 3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one a compelling candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the importance of halogenated piperidine derivatives in drug discovery. For instance, compounds containing both bromo and chloro substituents have shown promise in inhibiting certain enzymes and receptors that are implicated in various diseases. The structural motif present in 3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one aligns well with these findings, suggesting that it may exhibit similar biological activities.
One of the most exciting aspects of this compound is its potential as a scaffold for developing new drugs. The combination of the bromo, chloro, and piperidine moieties provides a rich chemical space for structural modifications. By systematically varying these substituents, chemists can fine-tune the properties of the molecule to optimize its biological activity. This approach has been successfully employed in other areas of drug discovery, where lead optimization plays a critical role in identifying potent and selective therapeutic agents.
The synthesis of 3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one involves several key steps that highlight the expertise required in medicinal chemistry. The introduction of the bromo and chloro substituents requires precise control over reaction conditions to ensure high yields and purity. Additionally, the formation of the piperidine ring necessitates careful selection of reagents and catalysts to achieve the desired product without unwanted side reactions.
Advances in synthetic methodologies have made it possible to construct complex molecules like 3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis by providing reliable routes to introduce various functional groups into molecular frameworks. These methods have been instrumental in the development of many modern drugs.
In conclusion, 3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one represents a promising candidate for further investigation in drug discovery. Its unique structural features, including the presence of bromo and chloro substituents and the piperidine ring system, make it an attractive scaffold for developing new therapeutic agents. With continued research and development, this compound has the potential to contribute significantly to advancements in medicine.
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